2-Amino-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-Amino-2-(hydroxymethyl)propane-1,3-diol, also known as 2-amino-2-(hydroxymethyl)-1,3-propanediol, is an organic compound with the chemical formula C₄H₁₁NO₃. It is widely used in various fields, including medicine, biochemistry, and industrial applications. This compound is known for its buffering capacity, making it a valuable component in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of formaldehyde with ammonia and glycerol. The reaction typically occurs under basic conditions, leading to the formation of tromethamine. Another method involves the reaction of nitromethane with formaldehyde and subsequent reduction of the resulting nitro compound.
Industrial Production Methods
In industrial settings, tromethamine is produced through large-scale chemical synthesis. The process involves the reaction of formaldehyde, ammonia, and glycerol in the presence of a catalyst. The reaction mixture is then subjected to purification steps to obtain high-purity tromethamine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Condensation Reactions: this compound can react with aldehydes and ketones to form imines or Schiff bases.
Complexation Reactions: this compound can form complexes with metal ions, which is useful in various analytical and industrial applications.
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form imines.
Metal Ions: Used in complexation reactions to form stable complexes.
Major Products Formed
Imines: Formed from condensation reactions with aldehydes and ketones.
Metal Complexes: Formed from reactions with metal ions.
Scientific Research Applications
2-Amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Biochemistry: Used as a buffering agent in various biochemical assays and experiments.
Medicine: Used to correct metabolic acidosis and as a component in certain pharmaceutical formulations.
Industrial Applications: Used as an emulsifying agent in cosmetic formulations and as a stabilizer in various industrial processes.
Mechanism of Action
2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids and maintain pH stability in various systems. In medical applications, it helps correct metabolic acidosis by binding to hydrogen ions and forming bicarbonate, which neutralizes excess acid in the body.
Comparison with Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol is often compared with other buffering agents such as tris(hydroxymethyl)aminomethane (TRIS) and triethanolamine. While all these compounds serve as buffers, tromethamine is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles.
Similar Compounds
- Tris(hydroxymethyl)aminomethane (TRIS)
- Triethanolamine
This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
Record name | Tromethamine | |
Source | EPA DSSTox | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tromethamine | |
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URL | https://haz-map.com/Agents/18432 | |
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Boiling Point |
219-220 °C at 10 mm Hg | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
Record name | Tromethamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
Record name | Tris(hydroxymethyl)aminomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
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Record name | Tromethamine [USAN:USP] | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | Trometamol | |
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Record name | Tromethamine | |
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Record name | Trometamol | |
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Record name | TROMETHAMINE | |
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Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
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Record name | Tromethamine | |
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Melting Point |
171-172 °C | |
Record name | TROMETHAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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